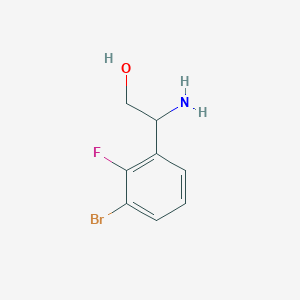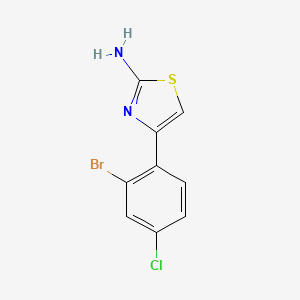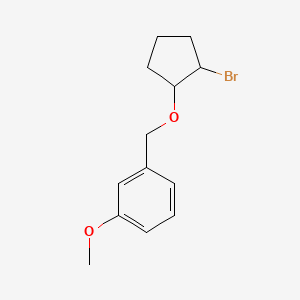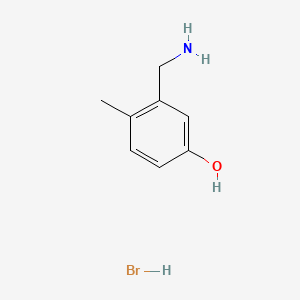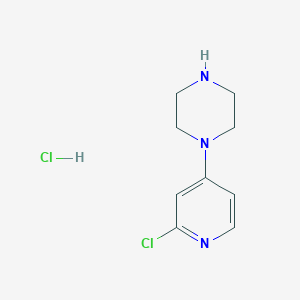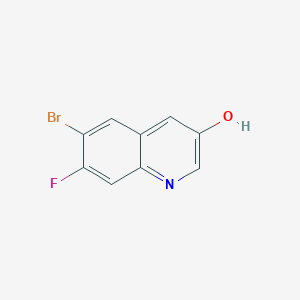
6-Bromo-7-fluoroquinolin-3-ol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
6-Bromo-7-fluoroquinolin-3-ol is a chemical compound belonging to the quinoline family, characterized by the presence of bromine and fluorine atoms at the 6th and 7th positions, respectively, and a hydroxyl group at the 3rd position on the quinoline ring
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 6-Bromo-7-fluoroquinolin-3-ol typically involves multi-step reactions starting from commercially available precursors. One common method includes the bromination and fluorination of quinoline derivatives. The reaction conditions often involve the use of bromine or bromine-containing reagents for bromination and fluorine-containing reagents for fluorination. The hydroxyl group can be introduced through nucleophilic substitution reactions.
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. This often includes the use of continuous flow reactors and advanced purification techniques such as crystallization and chromatography to isolate the desired product.
化学反応の分析
Types of Reactions
6-Bromo-7-fluoroquinolin-3-ol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form quinone derivatives.
Reduction: The compound can be reduced to form dihydroquinoline derivatives.
Substitution: The bromine and fluorine atoms can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Reagents like sodium methoxide and potassium tert-butoxide are used for nucleophilic substitution, while electrophilic substitution may involve reagents like aluminum chloride.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield quinone derivatives, while reduction can produce dihydroquinoline derivatives.
科学的研究の応用
6-Bromo-7-fluoroquinolin-3-ol has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex quinoline derivatives.
Biology: The compound is studied for its potential biological activities, including antibacterial and antiviral properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of materials with specific electronic and optical properties.
作用機序
The mechanism of action of 6-Bromo-7-fluoroquinolin-3-ol involves its interaction with specific molecular targets. In biological systems, it may inhibit enzymes such as DNA gyrase and topoisomerase IV, leading to the disruption of DNA replication and cell death. The presence of bromine and fluorine atoms enhances its binding affinity and specificity towards these targets.
類似化合物との比較
Similar Compounds
- 6-Bromo-4-chloro-7-fluoroquinolin-3-amine
- 6-Bromo-8-fluoroquinolin-3-ol
- 7-Fluoro-4-chloroquinoline
Uniqueness
6-Bromo-7-fluoroquinolin-3-ol is unique due to the specific positioning of the bromine, fluorine, and hydroxyl groups on the quinoline ring. This unique arrangement imparts distinct chemical and biological properties, making it a valuable compound for various applications.
特性
分子式 |
C9H5BrFNO |
|---|---|
分子量 |
242.04 g/mol |
IUPAC名 |
6-bromo-7-fluoroquinolin-3-ol |
InChI |
InChI=1S/C9H5BrFNO/c10-7-2-5-1-6(13)4-12-9(5)3-8(7)11/h1-4,13H |
InChIキー |
KCKJBCYTMWYHBW-UHFFFAOYSA-N |
正規SMILES |
C1=C2C=C(C(=CC2=NC=C1O)F)Br |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



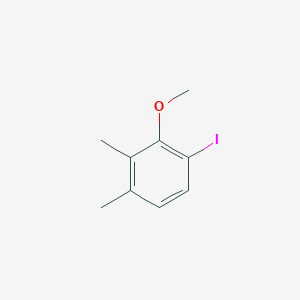
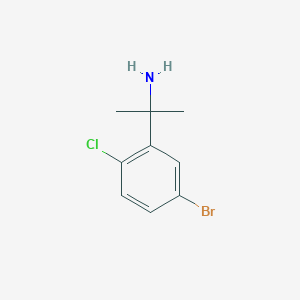
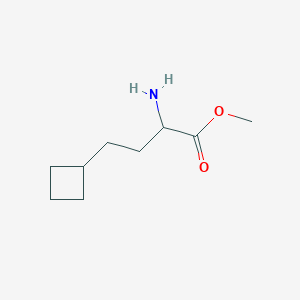
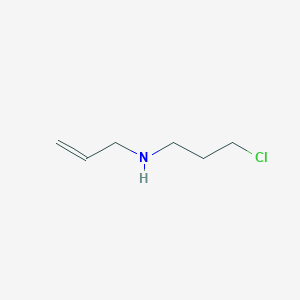
![7,7,9,9-Tetramethylspiro[4.5]decan-1-one](/img/structure/B13546252.png)
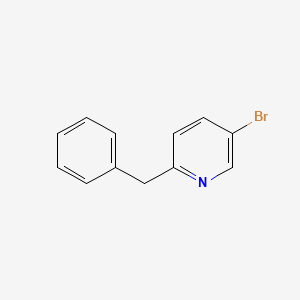
![[3-(2,5-dioxo-2,5-dihydro-1H-pyrrol-1-yl)cyclobutyl]methanesulfonamide](/img/structure/B13546265.png)
![2-[2-(Benzyloxy)-4-methoxyphenyl]acetic acid](/img/structure/B13546272.png)
